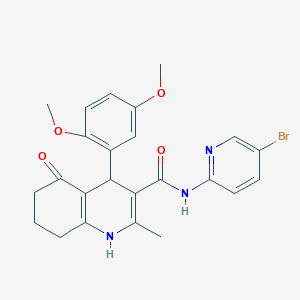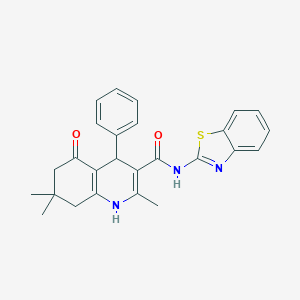![molecular formula C24H18N2OS B304306 (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304306.png)
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone, also known as CP-544326, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The exact mechanism of action of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including c-Jun N-terminal kinase (JNK) and glycogen synthase kinase-3β (GSK-3β). These enzymes play important roles in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone may modulate these cellular processes and contribute to its therapeutic effects.
Biochemical and Physiological Effects
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to have several biochemical and physiological effects in animal models. In cancer research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to inhibit the growth of tumors and induce apoptosis in cancer cells. In neurological research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In inflammation research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to reduce the production of inflammatory cytokines and alleviate joint inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is its potential as a therapeutic agent for various diseases. Its inhibitory effects on JNK and GSK-3β make it a promising candidate for the treatment of cancer, neurological disorders, and inflammation. Another advantage of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone is its low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more specific and effective therapeutic agents. Another direction is to study the pharmacokinetics and toxicity of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone in animal models and humans. This information is important for the development of safe and effective drugs. Finally, future studies may explore the potential of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone involves several steps, including the reaction of 2-bromo-9H-fluorene with 2-mercaptocyclopent-1-en-1-one to form 2-(2-mercaptocyclopent-1-en-1-yl)-9H-fluorene. This intermediate is then reacted with 2-bromo-5-chloropyridine in the presence of a palladium catalyst to form (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone. The overall yield of this synthesis method is approximately 10%.
Applications De Recherche Scientifique
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to inhibit the growth of human breast cancer cells and induce apoptosis in human prostate cancer cells. In neurological research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease. In inflammation research, (3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone has been shown to reduce the production of inflammatory cytokines in animal models of arthritis.
Propriétés
Nom du produit |
(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(9H-fluoren-2-yl)methanone |
|---|---|
Formule moléculaire |
C24H18N2OS |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C24H18N2OS/c25-21-19-12-14-5-3-7-20(14)26-24(19)28-23(21)22(27)15-8-9-18-16(11-15)10-13-4-1-2-6-17(13)18/h1-2,4,6,8-9,11-12H,3,5,7,10,25H2 |
Clé InChI |
VTWKOVOBHXTZLE-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N=C3C(=C2)C(=C(S3)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5)N |
SMILES canonique |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)C4=CC5=C(C=C4)C6=CC=CC=C6C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)